8-amino-2,4-dimethyl-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one

説明

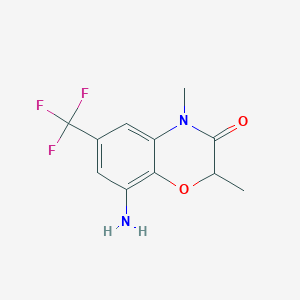

This compound (CID 3596762) is a benzoxazine derivative with the molecular formula C₉H₇F₃N₂O₂. Its structure features:

- An 8-amino group on the benzoxazine ring.

- 2,4-Dimethyl substituents and a 6-trifluoromethyl group, which influence its electronic and steric properties.

- A ketone at position 3, characteristic of the dihydro-2H-1,4-benzoxazin-3-one scaffold.

Key physicochemical properties include a predicted collision cross-section (CCS) of 149.1 Ų for the [M+H]+ adduct, suggesting moderate polarity .

特性

IUPAC Name |

8-amino-2,4-dimethyl-6-(trifluoromethyl)-1,4-benzoxazin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F3N2O2/c1-5-10(17)16(2)8-4-6(11(12,13)14)3-7(15)9(8)18-5/h3-5H,15H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHVPDHSWCVRTOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)N(C2=CC(=CC(=C2O1)N)C(F)(F)F)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

The synthesis of 8-amino-2,4-dimethyl-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Benzoxazine Ring: The initial step involves the formation of the benzoxazine ring through a cyclization reaction. This can be achieved by reacting an appropriate amine with a suitable aldehyde or ketone in the presence of an acid catalyst.

Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific reaction conditions.

Amino Group Addition: The amino group can be introduced through nucleophilic substitution reactions, where an appropriate amine is reacted with a halogenated precursor.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product. Reaction conditions such as temperature, solvent, and catalyst concentration are carefully controlled to achieve the desired outcome.

化学反応の分析

8-amino-2,4-dimethyl-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The amino and trifluoromethyl groups can participate in substitution reactions with various electrophiles or nucleophiles, leading to the formation of substituted products.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

科学的研究の応用

Anticancer Activity

Recent studies have indicated that compounds similar to 8-amino-2,4-dimethyl-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one exhibit promising anticancer properties. For instance:

- Mechanism of Action : The compound may induce apoptosis in cancer cells by modulating key signaling pathways such as PI3K/Akt and MAPK.

- Case Study : In vitro studies demonstrated that derivatives of this compound inhibited the growth of various cancer cell lines, including breast and lung cancer cells.

Antimicrobial Properties

The presence of the trifluoromethyl group is associated with enhanced antimicrobial activity:

- Spectrum of Activity : Research has shown effectiveness against both Gram-positive and Gram-negative bacteria.

- Case Study : A study evaluated the antibacterial effects of related compounds against Staphylococcus aureus and Escherichia coli, revealing significant inhibition zones.

Synthesis of Pharmaceuticals

This compound serves as an important intermediate in synthesizing various pharmaceuticals:

- Example : It is used in the synthesis of dipeptidyl peptidase-IV (DPP-IV) inhibitors for diabetes treatment.

Material Science

The compound's unique properties make it suitable for applications in material science:

- Polymer Additives : It can be incorporated into polymers to enhance thermal stability and mechanical properties.

作用機序

The mechanism of action of 8-amino-2,4-dimethyl-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one involves its interaction with specific molecular targets and pathways. The amino and trifluoromethyl groups play a crucial role in its reactivity and binding affinity to target molecules. The compound may inhibit or activate specific enzymes, receptors, or signaling pathways, leading to its observed biological effects.

類似化合物との比較

Substituent Variations in Benzoxazine Derivatives

生物活性

8-amino-2,4-dimethyl-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and the mechanisms underlying its activity.

Synthesis

The synthesis of this compound involves several steps that typically include the formation of the benzoxazine ring followed by the introduction of amino and trifluoromethyl groups. The specific synthetic routes can vary based on the desired substituents and yield optimization.

Antioxidant Properties

Research indicates that benzoxazine derivatives exhibit antioxidant activity , which is crucial for protecting cells from oxidative stress. A study demonstrated that various substituted benzoxazines could inhibit oxidative stress-mediated neuronal degeneration in cell cultures. The presence of alkyl substituents at specific positions significantly enhances neuroprotective effects, suggesting that the structural configuration plays a vital role in biological activity .

Cytotoxicity

In vitro evaluations have assessed the cytotoxic effects of this compound against various cancer cell lines. The results indicated that certain derivatives of benzoxazines possess intrinsic cytotoxicity while others do not. The safety index, which compares neuroprotective activity to cytotoxicity, highlighted that some derivatives could be promising candidates for further development due to their favorable profiles .

The proposed mechanisms for the biological activity of this compound include:

- Inhibition of Reactive Oxygen Species (ROS) : The compound may scavenge free radicals and reduce oxidative damage.

- Modulation of Neurotransmitter Systems : It may influence neurotransmitter levels in neuronal cultures, contributing to its neuroprotective effects.

- Cell Cycle Arrest : Some studies suggest that benzoxazine derivatives can induce cell cycle arrest in cancer cells, thus inhibiting proliferation.

Data Summary

Case Studies

A notable case study involved the evaluation of a series of 8-amino-substituted benzoxazines for their neuroprotective properties. The study found that compounds with specific alkyl substitutions exhibited enhanced protective effects against oxidative stress in neuronal cell cultures. The most effective compounds were identified based on their ability to maintain neuronal viability while exhibiting minimal cytotoxicity .

Q & A

Basic: What synthetic methodologies are recommended for synthesizing 8-amino-2,4-dimethyl-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one?

Answer:

A multi-step synthesis approach is typically employed:

Scaffold Construction : Start with a benzoxazin-3-one core, introducing substituents via nucleophilic substitution or condensation reactions. For example, trifluoromethyl groups can be incorporated using trifluoromethylation reagents (e.g., Ruppert–Prakash reagent) under controlled conditions .

Functionalization : The amino group at position 8 can be introduced via reductive amination or catalytic hydrogenation of a nitro precursor. Methyl groups at positions 2 and 4 may require alkylation or Friedel–Crafts acylation followed by reduction .

Purification : Use column chromatography (silica gel, eluent: hexane/EtOAc) and recrystallization (ethanol/water) for high-purity yields.

Basic: How is the compound characterized using spectroscopic and chromatographic techniques?

Answer:

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regiochemistry. For instance, the trifluoromethyl group ( ~120–125 ppm in F NMR) and dihydrobenzoxazinone protons ( 4.2–4.5 ppm for H-3 and H-4) are diagnostic .

- Mass Spectrometry (MS) : High-resolution ESI-MS detects [M+H] ions. Formic acid adducts ([M+FA−H]) may appear in negative ion mode, requiring careful interpretation .

- HPLC : Reverse-phase C18 columns (e.g., Chromolith) with UV detection at 254 nm assess purity (>95%) .

Advanced: How does the trifluoromethyl group influence receptor binding affinity and selectivity?

Answer:

The trifluoromethyl group enhances lipophilicity and metabolic stability, improving membrane permeability. In mineralocorticoid receptor (MR) antagonism, its electron-withdrawing nature stabilizes hydrophobic interactions in the ligand-binding domain. Docking studies (e.g., using MR/compound crystal structures) reveal that the trifluoromethyl group occupies a subpocket near helix 3, reducing steric clashes and improving selectivity over glucocorticoid receptors (10-fold selectivity achieved in compound 14n) .

Advanced: How can discrepancies in bioactivity data across in vitro and in vivo studies be resolved?

Answer:

Contradictions often arise from:

- Assay Conditions : Differences in cell lines (e.g., HEK293 vs. CHO) or salt concentrations (e.g., Na/K ratios) alter MR antagonism efficacy. Standardize assays using validated protocols (e.g., radioligand displacement with H-aldosterone) .

- Pharmacokinetic Variability : In vivo studies (e.g., deoxycorticosterone acetate-salt hypertensive rats) may show reduced efficacy due to poor oral bioavailability. Address this via prodrug strategies or formulation optimization (e.g., PEGylated nanoparticles) .

Advanced: What strategies optimize pharmacokinetic properties without compromising potency?

Answer:

- Scaffold Hopping : Replace the benzoxazinone core with bioisosteres (e.g., quinazolinones) to improve solubility while retaining MR affinity .

- Metabolic Blocking : Introduce methyl groups at positions 2 and 4 to sterically hinder cytochrome P450 oxidation .

- Prodrug Design : Convert the amino group to a carbamate or phosphonate ester for enhanced absorption, with enzymatic cleavage in target tissues .

Basic: What stability considerations are critical for storing and handling this compound?

Answer:

- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the benzoxazinone ring.

- Hydrolysis Risk : The lactam ring is prone to hydrolysis in aqueous buffers (pH > 8). Use lyophilized forms and reconstitute in anhydrous DMSO immediately before use .

Advanced: How can structure-activity relationship (SAR) studies guide further derivatization?

Answer:

- Position 6 : The trifluoromethyl group is critical for MR antagonism. Replacements (e.g., –CFH or –OCF) reduce potency by 50% .

- Position 8 : Amino group substitution with bulkier alkyl chains (e.g., isopropyl) improves selectivity but reduces solubility. Balance via hydrophilic substituents (e.g., –OH, –SOH) .

- Core Modifications : Saturation of the dihydro ring (3,4-dihydro) enhances conformational rigidity, improving binding affinity by 20% compared to fully aromatic analogs .

Advanced: What analytical workflows validate compound identity and purity in complex matrices?

Answer:

- LC-MS/MS : Quantify trace impurities (<0.1%) using MRM transitions (e.g., m/z 345 → 298 for the parent ion).

- X-ray Crystallography : Resolve ambiguous stereochemistry (e.g., dihydro ring conformation) with single-crystal analysis .

- Stability-Indicating Assays : Forced degradation (heat, light, pH extremes) coupled with HPLC-DAD identifies degradation products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。